1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0808939
InChI: InChI=1S/C26H22FNO3/c27-21-13-7-12-20(16-21)24-23(22(29)15-14-18-8-3-1-4-9-18)25(30)26(31)28(24)17-19-10-5-2-6-11-19/h1-13,16,24,30H,14-15,17H2
SMILES: C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O
Molecular Formula: C26H22FNO3
Molecular Weight: 415.5 g/mol

1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC0808939

Molecular Formula: C26H22FNO3

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C26H22FNO3
Molecular Weight 415.5 g/mol
IUPAC Name 1-benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C26H22FNO3/c27-21-13-7-12-20(16-21)24-23(22(29)15-14-18-8-3-1-4-9-18)25(30)26(31)28(24)17-19-10-5-2-6-11-19/h1-13,16,24,30H,14-15,17H2
Standard InChI Key RMQHAGFUBCYBAC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O
Canonical SMILES C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator